REACTION_CXSMILES
|
[C:1]1([OH:7])C=CC=CC=1.[C:8]1([CH:15]=[CH:14][CH:13]=[C:11](O)[CH:10]=1)[OH:9].C1(C=CC(O)=CC=1)O.OC1C=CC(CC2C=CC(O)=CC=2)=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.BrC1C=C(C(C2C=C(Br)C(O)=C(Br)C=2)(C)C)C=C(Br)C=1O.C1C(O)=CC=C(S(C2C=CC(O)=CC=2)(=O)=O)C=1>>[CH2:1]=[O:7].[C:8]1([OH:9])[CH:15]=[CH:14][CH:13]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1O)Br)C(C)(C)C1=CC(=C(C(=C1)Br)O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monocyclic phenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:7])C=CC=CC=1.[C:8]1([CH:15]=[CH:14][CH:13]=[C:11](O)[CH:10]=1)[OH:9].C1(C=CC(O)=CC=1)O.OC1C=CC(CC2C=CC(O)=CC=2)=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.BrC1C=C(C(C2C=C(Br)C(O)=C(Br)C=2)(C)C)C=C(Br)C=1O.C1C(O)=CC=C(S(C2C=CC(O)=CC=2)(=O)=O)C=1>>[CH2:1]=[O:7].[C:8]1([OH:9])[CH:15]=[CH:14][CH:13]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1O)Br)C(C)(C)C1=CC(=C(C(=C1)Br)O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monocyclic phenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |